molecular formula C15H23N6O5S+ B12090999 (+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol

(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol

Cat. No.: B12090999
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-UHFFFAOYSA-O
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Description

(+)-[6]-Gingerol, (S)-(+)-[6]Gingerol, and (S)-[6]Gingerol are synonymous terms for the same bioactive phenolic compound found in ginger (Zingiber officinale). These names reflect its stereochemistry: the (S) configuration at the chiral center and (+) optical rotation. Structurally, it consists of a 3-methoxy-4-hydroxyphenyl group attached to a 5-hydroxy-3-ketohexyl chain, with the "6" denoting the six-carbon side chain (Figure 1) .

[6]-Gingerol is the most abundant gingerol homologue in fresh ginger, accounting for ~30–40% of total gingerols . It is pivotal for ginger’s pungency and pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Properties

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N6O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860318
Record name (3-Amino-3-carboxypropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solvent Extraction

Conventional methods employ hydroalcoholic solutions (e.g., 70–95% ethanol) to maximize 6-gingerol yield. Optimal conditions include a solid-to-solvent ratio of 1:20, extraction times of 60–90 minutes, and temperatures of 50–70°C, yielding up to 7.02% (w/w). Soxhlet extraction with ethanol or methanol achieves comparable yields but requires longer durations (6–8 hours) and higher solvent volumes. Steam distillation, though less effective for 6-gingerol due to its thermal sensitivity, is occasionally paired with solvent extraction for essential oil co-production.

Non-Conventional Extraction Technologies

Microwave-Assisted Extraction (MAE): MAE disrupts plant cell walls via dielectric heating, enhancing mass transfer. At 528W microwave power, 50°C, and 95% ethanol, MAE achieves 35.3 mg/L 6-gingerol in 90 minutes, outperforming ultrasound-assisted extraction (UAE) by 15–20%. Supercritical CO₂ Extraction (SFE): Liquid CO₂ at 40°C and 30 MPa pressure extracts 6-gingerol with 98% purity, avoiding organic solvents. However, SFE requires specialized equipment, limiting scalability.

Biosynthesis of (S)-(+)- -Gingerol in Zingiber officinale

Phenylalanine-Derived Pathway

(S)-(+)--Gingerol biosynthesis begins with phenylalanine, which undergoes deamination to cinnamic acid, followed by hydroxylation and methylation to form dihydroferulate. A "biological Claisen condensation" integrates dihydroferulate with malonyl-CoA and hexanoyl-CoA, producing a β-diketone intermediate. NADPH-dependent ketoreduction then yields the (S)-configured gingerol backbone.

Enzymatic Regulation

Key enzymes include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and diketide synthase (DKS). DKS homologs in ginger rhizomes catalyze the Claisen condensation, with transcriptional activation under jasmonate signaling enhancing 6-gingerol production.

Chemical Synthesis of (S)-(+)- -Gingerol

Semi-Synthesis from Natural Precursors

Isolation and Derivatization: 6-Gingerol is purified from ginger extract via flash chromatography (silica gel, 0–10% acetone/hexane), yielding 36.8% pure compound. Subsequent NaBH₄ reduction produces diastereomeric gingerdiols (5 and 6 ), separable via preparative HPLC.

6-Shogaol Retro-Diels-Alder Pathway: Thermal dehydration of 6-gingerol at 100°C generates 6-shogaol, which undergoes Diels-Alder cyclization to form zingerone. Reversing this process via acid hydrolysis recovers 6-gingerol but with <50% yield.

Total Stereoselective Synthesis

Vanillin-Based Synthesis (Moureuwa Allylation):

  • Aldol Condensation: Vanillin reacts with 2,4-nonanedione in DMF with boron trioxide, yielding a β-diketone intermediate.

  • Stereoselective Reduction: L-Proline-catalyzed α-aminoxylation of n-heptanal generates syn-1,3-diols with 99% enantiomeric excess (ee).

  • Wittig Olefination: The diol intermediate couples with a phosphorylated ylide to form the (S)-configured side chain, achieving 85% overall yield.

Chiral Sulfoxide Approach:
A chiral 8-keto sulfoxide intermediate (5 ) is alkylated with hexanal, followed by stereospecific reduction to install the (S)-hydroxyl group. This method delivers 6-gingerol in 72% yield and >98% ee.

Purification and Stabilization Strategies

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC with a hexane-ethyl acetate-methanol-water (4:5:4:5 v/v) solvent system achieves 98.5% 6-gingerol purity from crude extracts, outperforming silica gel chromatography (85–90% purity).

Nano-Encapsulation

6-Gingerol encapsulated in chitosan nanoparticles (150 nm diameter) shows 3.2-fold enhanced bioavailability in vitro compared to free compound.

Comparative Analysis of Preparation Methods

Method Yield Purity Advantages Limitations
MAE with Ethanol35.3 mg/L95%Rapid, solvent-efficientHigh energy input
Stereoselective Synthesis85%>98% eeEnantiopure productMulti-step, costly reagents
HSCCC Purification98.5%98.5%Scalable, high purityRequires specialized equipment

Chemical Reactions Analysis

Thermal Dehydration to Shogaols

(+)- -Gingerol undergoes acid-catalyzed dehydration at elevated temperatures (100°C, pH 1.0) to form (E)- -shogaol via β-keto elimination (Figure 1). The reaction is reversible under aqueous conditions, with shogaol reforming gingerol upon cooling .

Key Data:

ConditionReaction TimeConversion RateProduct Stability
100°C, pH 1.02 hours>90%Shogaol dominant
Room temperature24 hours~30% reversalGingerol reformed

The β-keto hydroxyl group in gingerol facilitates protonation at C4, leading to hydroxyl (-OH) elimination and double bond formation .

Phase I Metabolic Reactions

In human liver microsomes (HLM), (+)- -Gingerol is metabolized via:

  • Oxidation : CYP1A2 and CYP2C19 mediate hydroxylation at the benzene ring (C4' and C5 positions) and alkyl chain (C3) .

  • Hydrogenation : Carbonyl reduction at C3 produces (3R,5S)- and (3S,5S)-gingerdiols .

Metabolite Profile :

MetaboliteStructure ModificationEnzyme Involvement
M6G-1C3 oxidationCYP1A2
M6G-2C4' hydroxylationCYP2C19
M6G-5C3 carbonyl reduction (gingerdiol)AKR1C1, AKR1C2

Kinetic Parameters in HLM :

Reaction TypeKMK_M (μM)VmaxV_{max} (pmol/min/mg)CLintCL_{int} (μL/min/mg)
Oxidation42.8432.821.41
Hydrogenation35.61957.0014.11

Hydrogenation efficiency increases with alkyl chain length (6G < 8G < 10G) .

Glycosylation and Spontaneous Deglucosylation

Reaction Pathway:

  • Glycosylation :

    • Products: 6-Gingerol-4',5-di-O-β-glucoside (1), 4'-O-β-glucoside (2), 5-O-β-glucoside (3).

    • Kinetic parameters for BsUGT489 :

      ProductKMK_M (μM)kcatk_{cat} (min⁻¹)KIK_I (μM)
      2110862571
      3104889545
  • Deglucosylation :

    • 5-O-β-glucoside (3) → 6-Shogaol (5) via β-elimination (half-life: 8 hours at 37°C) .

Solubility Improvement :

CompoundSolubility (mg/mL)
6G0.12
341.6

Synthetic Fluorination Pathways

Computational and experimental studies reveal challenges in synthesizing 2,2-difluorinated derivatives. Key findings include:

  • Vanillylacetone vs. Benzylacetone :
    Vanillylacetone’s phenolic -OH and -OCH₃ groups confer stability, reducing fluorination efficiency (ΔG = +2,142 kJ/mol) . Benzylacetone lacks these groups, enabling successful fluorination (ΔG = +1,941 kJ/mol) .

  • Reaction Steps :

    • TBDPSCl protection of vanillylacetone.

    • LiHMDS-mediated deprotonation.

    • Selectfluor®-assisted fluorination.

    • Aldol condensation with hexanal.

    • TBAF deprotection.

Outcome : Fluorination at C2 failed due to steric hindrance; trial reactions using acetophenone yielded gem-diol intermediates .

Nucleophilic Alkylation with Carcinogens

(+)- -Gingerol scavenges epoxy-type carcinogens (e.g., glycidamide, styrene oxide) via SN2 alkylation. Its phenolic oxygen attacks electrophilic carbons, forming stable adducts .

Activation Free Energies (ΔG‡ΔG^‡ΔG‡) :

CarcinogenΔGΔG^‡ (kJ/mol)
Glycidamide68.2
Styrene oxide72.5
AFB1 exo-8,9-epoxide85.1

6-Gingerol’s ΔGΔG^‡ values are 15–20% lower than glutathione’s, indicating superior scavenging efficiency .

Antioxidant-Related Redox Reactions

6-Gingerol undergoes oxidation to form quinone intermediates, which regenerate reduced glutathione (GSH) and inhibit ROS accumulation .

Mechanism :

  • One-electron oxidation → semiquinone radical → quinone.

  • Quinones react with GSH → glutathionylated adducts .

Scientific Research Applications

Anticancer Properties

Mechanisms of Action
Research indicates that (+)- -Gingerol exhibits potent anticancer activities through multiple mechanisms:

  • Induction of Apoptosis : Studies have shown that (+)- -Gingerol can activate caspases (caspase-3 and caspase-7), leading to programmed cell death in various cancer cell lines, including gastric and colon cancer cells .
  • Inhibition of Cell Proliferation : It has been demonstrated to inhibit the growth of breast cancer cells (e.g., MCF-7) with an IC50 value of 30.3 μM, while certain derivatives exhibit even higher potency .
  • Anti-Angiogenic Effects : (+)- -Gingerol inhibits the proliferation and tube formation of endothelial cells in response to vascular endothelial growth factor (VEGF), thereby blocking new blood vessel formation essential for tumor growth .

Case Studies
In a study on SENCAR mice with DMBA-induced skin cancer, administration of (+)- -Gingerol significantly reduced tumor development by inducing oxidative stress and apoptosis in cancer cells .

Anti-Inflammatory Effects

Mechanisms of Action
(+)- -Gingerol is recognized for its ability to modulate inflammatory pathways:

  • Cytokine Regulation : It decreases levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) by inhibiting nuclear factor kappa B (NF-κB) activation, which is crucial in inflammatory responses .
  • Mitogen-Activated Protein Kinase Pathway : The compound enhances the expression of mitogen-activated protein kinase phosphatase-5 (MKP5), which helps mitigate inflammatory gene expression triggered by cytokines .

Antioxidant Activity

Mechanisms of Action
(+)- -Gingerol exhibits strong antioxidant properties that protect against oxidative stress:

  • Reactive Oxygen Species Scavenging : It effectively reduces oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) .
  • Protection Against Lipid Peroxidation : Studies have shown that it can prevent lipid peroxidation in cellular membranes, thereby maintaining cellular integrity under stress conditions .

Neuroprotective Effects

Mechanisms of Action
Recent investigations reveal that (+)- -Gingerol may offer protective benefits against neurodegenerative diseases:

  • Reduction of Neuroinflammation : It inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory cytokines associated with neurodegenerative disorders like Parkinson’s disease and multiple sclerosis .
  • Enhancement of Cognitive Function : Animal studies suggest that it may improve cognitive dysfunction by modulating inflammatory responses and promoting neurogenesis .

Bioavailability Enhancement Strategies

Despite its promising therapeutic effects, (+)- -Gingerol's clinical application is limited by its low bioavailability. Recent studies have focused on improving its pharmacokinetic properties through various formulations:

Method Description
Nanoparticle FormulationsUtilizing polymeric micelles to enhance solubility and brain distribution, improving bioavailability significantly compared to free (+)- -Gingerol .
Chemical DerivativesSynthesizing semi-synthetic derivatives that exhibit improved solubility and biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of (+)-6-Gingerol involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Analytical and Extraction Considerations

  • Quantification : LC-MS/MS is the gold standard for detecting gingerols and shogaols due to high sensitivity (LOD = 0.1–1 ng/mL) .
  • Extraction: Subcritical water or CO₂ + ethanol yields higher [6]-gingerol, while prolonged heating increases [6]-shogaol content .

Biological Activity

(+)- -Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of (+)- -Gingerol, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential.

Anticancer Activity

Research indicates that (+)- -Gingerol exhibits significant anticancer properties through multiple mechanisms:

  • Induction of Apoptosis : Studies have shown that (+)- -Gingerol can induce apoptosis in various cancer cell lines, including human colon cancer (SW-480 and HCT116) and cervical adenocarcinoma (HeLa) cells. The induction of apoptosis is mediated by the activation of caspases (caspase-3, -7, -8, and -9) and the breakdown of poly(ADP-ribose) polymerase (PARP) .
  • Cell Cycle Arrest : It has been observed that (+)- -Gingerol can cause cell cycle arrest at the G0/G1 phase in HeLa cells, thereby inhibiting cell proliferation .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that treatment with (+)- -Gingerol reduced tumor size in models of colorectal cancer and glioblastoma multiforme by regulating apoptosis-related proteins such as Bcl-2 and Bax .

Anti-inflammatory Effects

(+)- -Gingerol exhibits potent anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β by regulating the mitogen-activated protein kinase phosphatase-5 (MKP5) pathway .
  • Inhibition of NF-κB Activation : The compound inhibits p38 MAPK phosphorylation and nuclear translocation of NF-κB, leading to reduced expression of inflammatory genes like COX-2 .

Antioxidant Properties

(+)- -Gingerol acts as a free radical scavenger and exhibits antioxidant activity:

  • Oxidative Stress Reduction : It reduces oxidative stress markers such as malondialdehyde (MDA) in stressed tissues while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Pharmacokinetics

The pharmacokinetics of (+)- -Gingerol reveals its absorption and metabolism:

  • Absorption Rates : After oral administration, (+)- -Gingerol is rapidly absorbed but undergoes extensive biotransformation into glucuronide and sulfate conjugates, with a low bioavailability typically below 2% .
  • Half-Life : Studies indicate that the terminal half-life of free (+)- -Gingerol ranges from 7.23 to 8.5 minutes in plasma .

Case Studies

StudySubjectsFindings
Radhakrishnan et al. (2014)Human colon cancer cellsInhibition of cell growth and induction of apoptosis via caspase activation.
Lee et al. (2008)Glioblastoma multiforme modelsInduction of TRAIL-mediated cell death; increased levels of DR5.
Mahady et al. (2003)Helicobacter pylori strainsSignificant reduction in bacterial viability; anti-inflammatory effects on gastritis models.

Q & A

Q. What are the recommended safety protocols for handling (+)-[6]-Gingerol in laboratory settings?

(+)-[6]-Gingerol is classified under GHS06 (acute oral toxicity, Category 3) and GHS07 (skin/eye irritation, Category 2). Key safety measures include:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use local exhaust ventilation to prevent inhalation of aerosols .
  • Emergency Procedures : In case of accidental ingestion, immediately contact poison control (e.g., 800-424-9300 in the U.S.) and provide SDS documentation .
  • Storage : Store in a cool, dry place away from strong oxidizers .

Q. What methodologies are used to extract and quantify (+)-[6]-Gingerol from natural sources?

Common extraction and quantification techniques include:

  • Solvent Extraction : Ethanol or methanol-based extraction from ginger rhizomes, optimized via ultrasound-assisted methods to improve yield .
  • Chromatographic Analysis : HPLC or LC-MS with C18 columns and UV detection at 280 nm for quantification .
  • Validation : Calibration curves using certified reference standards (e.g., CAS 23513-14-6) to ensure accuracy .

Q. What are the primary biological activities of (+)-[6]-Gingerol reported in preclinical studies?

Key activities include:

  • Anticancer Effects : Induction of apoptosis in prostate (LNCaP, PC3) and colon (SW-480) cancer cells via caspase activation .
  • Anti-inflammatory Action : Inhibition of COX-2 and NF-κB pathways in macrophage models .
  • Antioxidant Capacity : Scavenging of ROS and upregulation of NRF2 in oxidative stress assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate (+)-[6]-Gingerol’s dual role in inducing ferroptosis and apoptosis in cancer cells?

Experimental Design :

  • Cell Lines : Use androgen-dependent (LNCaP) and castration-resistant (PC3, DU145) prostate cancer cells to compare mechanisms .
  • Key Assays :
  • Measure ROS levels via DCFH-DA fluorescence and GSH depletion using Ellman’s reagent .
  • Validate ferroptosis with inhibitors (e.g., ferrostatin-1) and apoptosis via caspase-3/7 activation assays .
    • Dosage : Test concentrations between 10–100 µM for 24–48 hours to balance efficacy and cytotoxicity .

Q. How can contradictory findings on (+)-[6]-Gingerol’s cytotoxicity across cell lines be systematically addressed?

Q. What strategies optimize the study of (+)-[6]-Gingerol’s anti-metastatic effects in vivo?

Methodological Recommendations :

  • Animal Models : Use xenograft mice injected with metastatic cell lines (e.g., PC3 or DU145) .
  • Dosing Regimen : Oral administration (10–50 mg/kg/day) for 4–6 weeks to mimic therapeutic exposure .
  • Endpoint Analysis : Quantify lung/liver metastases via bioluminescence imaging and histopathology .

Q. How do researchers resolve discrepancies in (+)-[6]-Gingerol’s effects on NRF2 signaling across studies?

Critical Analysis :

  • Cell Context : NRF2 upregulation occurs in castration-resistant cells (PC3/DU145) at low doses (1–10 µM) but is suppressed at higher doses (>50 µM) due to ROS overload .
  • Experimental Controls : Co-treatment with antioxidants (e.g., NAC) to isolate NRF2’s role in cytoprotection vs. cell death .

Methodological Resources

  • Literature Review : Use Google Scholar with search strings like "[6]-Gingerol" AND ("apoptosis" OR "ferroptosis") and limit results to 2015–2025 for recent findings .
  • Data Reproducibility : Cross-validate mechanistic claims using public databases (e.g., PubChem BioAssay) and replicate key experiments in ≥3 cell lines .

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